n-Heptylcyclopentane
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Overview
Description
. It consists of a cyclopentane ring attached to a heptyl group. This compound is part of the alkane family and is characterized by its saturated carbon-hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Heptylcyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane with heptyl halides under the presence of a strong base . This reaction typically requires anhydrous conditions and a suitable solvent such as ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of heptyl-substituted cyclopentadienes. This process uses metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
n-Heptylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
n-Heptylcyclopentane has various applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a component in lubricants .
Mechanism of Action
The mechanism of action of n-Heptylcyclopentane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler compound with a five-membered ring and no heptyl group.
Heptane: A straight-chain alkane with seven carbon atoms.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Uniqueness
n-Heptylcyclopentane is unique due to its combination of a cyclopentane ring and a heptyl group, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it useful in different applications .
Properties
CAS No. |
5617-42-5 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
heptylcyclopentane |
InChI |
InChI=1S/C12H24/c1-2-3-4-5-6-9-12-10-7-8-11-12/h12H,2-11H2,1H3 |
InChI Key |
BOFNAOHMSHEKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCCC1 |
Origin of Product |
United States |
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